molecular formula C21H16N2O4S B2620888 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 536733-88-7

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2620888
CAS No.: 536733-88-7
M. Wt: 392.43
InChI Key: ZDZXALOAUUOHAF-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines structural elements from thiazole, chromene, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with acetone in the presence of a base to form the thiazole ring.

    Coupling with Chromene: The thiazole derivative is then coupled with a chromene derivative, such as 2-oxo-2H-chromene-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically achieved by reacting the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene and carboxamide moieties, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a subject of interest for developing new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromene and thiazole components.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of these targets. The chromene moiety may interact with hydrophobic regions, while the thiazole and carboxamide groups can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    N-(4-(4-chlorophenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a chlorine substituent, which can alter its electronic properties and reactivity.

    N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its solubility and interaction with biological targets.

Uniqueness

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of structural elements, which confer a wide range of chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-12-18(13-7-9-15(26-2)10-8-13)22-21(28-12)23-19(24)16-11-14-5-3-4-6-17(14)27-20(16)25/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZXALOAUUOHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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